3-Hydroxypropanamide--hydrogen chloride (1/1)
Description
3-Hydroxypropanamide--hydrogen chloride (1/1) is a hydrochloride salt of 3-hydroxypropanamide, a compound characterized by a three-carbon chain with an amide group at the terminal position and a hydroxyl group at the β-carbon. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.
Properties
CAS No. |
62808-42-8 |
|---|---|
Molecular Formula |
C3H8ClNO2 |
Molecular Weight |
125.55 g/mol |
IUPAC Name |
3-hydroxypropanamide;hydrochloride |
InChI |
InChI=1S/C3H7NO2.ClH/c4-3(6)1-2-5;/h5H,1-2H2,(H2,4,6);1H |
InChI Key |
DGYJJKSFBAKVPQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)C(=O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Microbial Cultivation and Media Optimization
Acetobacter lovaniensis FJ1 is cultured in a phosphate- and ammonium-enriched medium at pH 5.5 and 30°C. The organism assimilates atmospheric carbon dioxide and nitrogen, bypassing the need for exogenous carbon sources. Key media components include:
| Component | Concentration (g/L) | Role |
|---|---|---|
| Phosphate | 1–3 | Polymer synthesis regulation |
| Ammonium | 0.5–1 | Nitrogen fixation substrate |
| Dissolved CO₂ | Saturation | Primary carbon source |
This strain uniquely polymerizes 3HP amide into short-chain oligomers (up to 12 repeat units), mitigating toxicity and enabling bulk production. Batch harvesting from fixed-bed bioreactors achieves yields of 30–50 g/L, with a peak productivity of 2 g/L/h.
Mechanism of Nitrogen Incorporation
The amidation of 3-hydroxypropionic acid (3HP) occurs via enzymatic activity induced by ammonium supplementation. Despite exogenous ammonium, nitrogen fixation remains active, contributing >90% of the amide nitrogen in the final product. Nitrate and nitrite salts fail to induce equivalent amidation, underscoring the specificity of ammonium-dependent pathways.
Chemical Conversion to 3-Hydroxypropanamide Hydrochloride
Acid Hydrolysis of Polymeric 3HP Amide
Polymeric 3HP amide is hydrolyzed to monomeric 3-hydroxypropanamide using hydrochloric acid under reflux:
Procedure
- Acidification : Adjust pH to 2.0 with concentrated HCl.
- Hydrolysis : Add 2% hydrogen peroxide and heat at 100°C for 30–60 minutes.
- Neutralization : Treat with sodium hydroxide to release ammonia, yielding 3-hydroxypropionic acid as a byproduct.
Reaction Conditions
Alternative Acidic Media
Sulfuric acid may substitute HCl, though the hydrochloride salt forms exclusively with hydrochloric acid due to chloride counterion incorporation. Comparative studies show equivalent hydrolysis efficiency between HCl and H₂SO₄, but HCl minimizes byproduct formation during subsequent dehydration to acrylamide.
Purification and Isolation Techniques
Solvent Extraction and Precipitation
Post-hydrolysis, the monomeric 3HP amide is isolated via:
- Calcium/Zinc Precipitation : Add Ca²⁺ or Zn²⁺ salts to form insoluble complexes, achieving >95% recovery.
- Vacuum Distillation : Conducted at 40°C and 50 mbar to concentrate the hydrolyzate.
- Adsorption Chromatography : ODS-H columns (25 cm × 4.6 mm) with ethanol/water (90:10) mobile phase resolve 3HP amide at 9.294 min retention time.
Crystallization of the Hydrochloride Salt
The hydrochloride salt crystallizes upon cooling the acidified hydrolyzate. Key parameters:
Analytical Characterization
Chromatographic Profiling
Spectroscopic Validation
- ¹H NMR (400 MHz, D₂O): δ 3.65 (t, 2H, CH₂OH), δ 2.95 (t, 2H, CH₂NH₂), δ 1.85 (quintet, 2H, CH₂).
- ¹³C NMR (100 MHz, D₂O): δ 175.2 (C=O), δ 62.1 (CH₂OH), δ 40.8 (CH₂NH₂), δ 32.3 (CH₂).
- IR (KBr): 3350 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (amide C=O), 1100 cm⁻¹ (C-O).
Industrial-Scale Production and Applications
Pilot-Scale Bioreactor Configurations
Fixed-bed reactors (1 m³ volume) with 200 L sumps enable continuous harvests at 24-hour intervals. Process metrics:
| Parameter | Value |
|---|---|
| Temperature | 30°C |
| pH | 5.5 |
| Productivity | 2 g/L/h |
| Annual Output | ~17.5 metric tons |
Downstream Derivative Synthesis
3-Hydroxypropanamide hydrochloride serves as a precursor to:
- Acrylamide : Dehydration with P₂O₅.
- Acrylonitrile : Oxidative conversion using trichloroisocyanuric acid.
- Polyacrylamides : Radical polymerization initiated by azobisisobutyronitrile (AIBN).
Comparative Analysis of Methodologies
Biological vs. Chemical Synthesis
| Aspect | Biological Method | Chemical Synthesis |
|---|---|---|
| Yield | 49.5 g/L | 30–40 g/L |
| Cost | Low (CO₂/N₂ substrates) | High (petrochemicals) |
| Environmental Impact | Carbon-negative | High waste generation |
| Purity | 99% | 85–90% |
The microbial route dominates industrial applications due to scalability and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxypropanamide–hydrogen chloride (1/1) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogen substitution.
Major Products Formed
Oxidation: Formation of 3-oxopropanamide.
Reduction: Formation of 3-hydroxypropylamine.
Substitution: Formation of substituted derivatives depending on the reagent used.
Scientific Research Applications
3-Hydroxypropanamide–hydrogen chloride (1/1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxypropanamide–hydrogen chloride (1/1) involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Implications
Hydroxy vs. Halogen Substituents The β-hydroxy group in 3-hydroxypropanamide--HCl increases hydrophilicity compared to halogenated analogs like 3-(4-chlorophenoxy)propan-1-amine--HCl () and Methyl 3-fluoro-D-phenylalaninate--HCl (). Halogens (Cl, F) enhance lipophilicity, favoring membrane permeability in drug candidates .
Amide vs. Ester Functional Groups
- The amide group in 3-hydroxypropanamide--HCl offers greater hydrolytic stability compared to ester-containing compounds like Methyl α-methylphenylalaninate--HCl (). Esters are prone to enzymatic cleavage, making them suitable for prodrug designs .
Aromatic vs. In contrast, the aliphatic backbone of 3-hydroxypropanamide--HCl may favor metabolic stability .
Amine Positioning and Salt Effects Primary amines (e.g., 3-(4-chlorophenoxy)propan-1-amine--HCl) exhibit higher basicity than secondary or tertiary amines. The HCl salt in all compounds improves aqueous solubility, critical for formulation .
Biological Activity
3-Hydroxypropanamide, also known as 3-hydroxypropionamide, is a compound that has garnered interest due to its potential biological activities. When combined with hydrogen chloride in a 1:1 ratio, it forms a hydrochloride salt that may exhibit distinct pharmacological properties. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
3-Hydroxypropanamide has the molecular formula CHNO and a molecular weight of 89.09 g/mol. The compound is characterized by the presence of a hydroxyl group (-OH) and an amide group (-CONH), which are crucial for its biological activity.
The biological activity of 3-hydroxypropanamide is primarily attributed to its ability to interact with various biological targets. Research indicates that the hydroxyl and amide functional groups can facilitate hydrogen bonding and enhance molecular interactions with enzymes and receptors.
- Enzyme Inhibition : Studies have shown that 3-hydroxypropanamide can act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been reported to inhibit aldehyde dehydrogenases, which play a critical role in the metabolism of aldehydes into carboxylic acids, thereby affecting cellular metabolism and detoxification processes .
- Neuroprotective Effects : Preliminary research suggests that 3-hydroxypropanamide may exhibit neuroprotective properties. In vitro studies have indicated that it can reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .
- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Some studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent .
Table 1: Biological Activities of 3-Hydroxypropanamide
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits aldehyde dehydrogenases | |
| Neuroprotective Effects | Reduces oxidative stress | |
| Antimicrobial Activity | Inhibits bacterial growth |
Case Study 1: Enzyme Inhibition
In a study conducted on various aldehyde dehydrogenases, 3-hydroxypropanamide was found to significantly reduce enzyme activity in vitro, suggesting its potential as a therapeutic agent in conditions where aldehyde accumulation is detrimental .
Case Study 2: Neuroprotective Effects
Research involving neuronal cell cultures demonstrated that treatment with 3-hydroxypropanamide led to decreased levels of reactive oxygen species (ROS), indicating its potential effectiveness in protecting against oxidative damage associated with neurodegenerative diseases .
Case Study 3: Antimicrobial Properties
A comparative analysis of the antimicrobial effects of 3-hydroxypropanamide against common bacterial pathogens showed promising results, particularly against Gram-positive bacteria, warranting further exploration into its use as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
